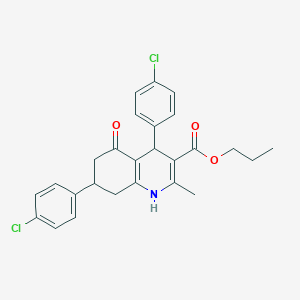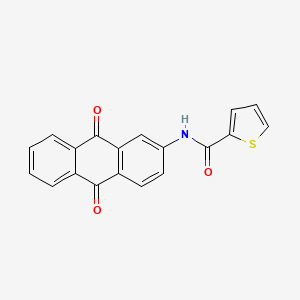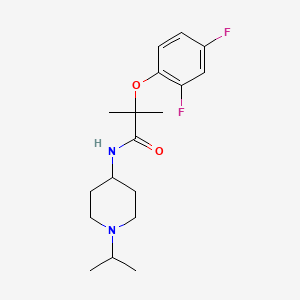
2-(2-fluorobenzyl)-N-(2-phenoxyethyl)-1,3-benzoxazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluorobenzyl)-N-(2-phenoxyethyl)-1,3-benzoxazole-6-carboxamide is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research and development.
Mechanism of Action
The mechanism of action of 2-(2-fluorobenzyl)-N-(2-phenoxyethyl)-1,3-benzoxazole-6-carboxamide is not fully understood, but it is believed to involve the modulation of several signaling pathways in the body. This compound has been found to inhibit the activity of certain enzymes and transcription factors that are involved in cancer cell growth and inflammation. It has also been found to activate certain receptors in the brain that are involved in cognitive function and neuroprotection.
Biochemical and Physiological Effects:
2-(2-fluorobenzyl)-N-(2-phenoxyethyl)-1,3-benzoxazole-6-carboxamide has been found to exhibit a range of biochemical and physiological effects in various studies. These effects include the inhibition of cancer cell growth and proliferation, the induction of apoptosis, the reduction of inflammation and oxidative stress, and the improvement of cognitive function and neuroprotection.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2-fluorobenzyl)-N-(2-phenoxyethyl)-1,3-benzoxazole-6-carboxamide in lab experiments include its potent anti-tumor activity, its ability to protect against neuronal damage, and its potential as a therapeutic agent for a range of diseases. However, the limitations of using this compound in lab experiments include its relatively complex synthesis method and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 2-(2-fluorobenzyl)-N-(2-phenoxyethyl)-1,3-benzoxazole-6-carboxamide. These include further studies on its mechanism of action, its potential as a therapeutic agent for various diseases, and the development of more efficient synthesis methods. Additionally, research could focus on the development of new derivatives of this compound with improved potency and selectivity for specific diseases.
Synthesis Methods
The synthesis of 2-(2-fluorobenzyl)-N-(2-phenoxyethyl)-1,3-benzoxazole-6-carboxamide involves several steps, including the reaction of 2-fluorobenzylamine with 2-phenoxyethanol, followed by the reaction of the resulting product with 2-amino-6-carboxybenzoxazole. The final product is obtained through purification and crystallization.
Scientific Research Applications
2-(2-fluorobenzyl)-N-(2-phenoxyethyl)-1,3-benzoxazole-6-carboxamide has been studied for its potential applications in a variety of research areas, including cancer treatment, neurodegenerative diseases, and inflammation. In cancer research, this compound has been found to exhibit anti-tumor activity through the inhibition of cancer cell proliferation and induction of apoptosis. In neurodegenerative disease research, it has been found to protect against neuronal damage and improve cognitive function. In inflammation research, it has been found to reduce inflammation and oxidative stress.
properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-N-(2-phenoxyethyl)-1,3-benzoxazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O3/c24-19-9-5-4-6-16(19)15-22-26-20-11-10-17(14-21(20)29-22)23(27)25-12-13-28-18-7-2-1-3-8-18/h1-11,14H,12-13,15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNFDXVMWUWUEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=CC3=C(C=C2)N=C(O3)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-bromophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4931217.png)

![1-(4-chlorophenyl)-2-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B4931235.png)

![(2-chloro-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-6-ethoxyphenoxy)acetic acid](/img/structure/B4931242.png)
![2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol hydrochloride](/img/structure/B4931257.png)
![2-(4-tert-butylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4931266.png)
![4-(2-methyl-1,3-thiazol-4-yl)-1-oxaspiro[4.5]decan-2-one](/img/structure/B4931281.png)
![2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4931282.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methoxy-5-nitrophenyl)methanesulfonamide](/img/structure/B4931292.png)

![N-{2-[4-(4-bromobenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B4931305.png)

![1,4-dichloro-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4931328.png)